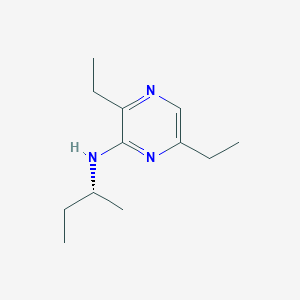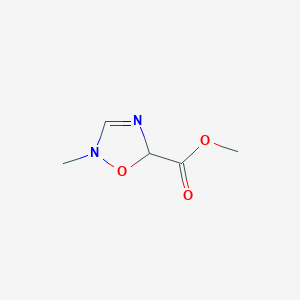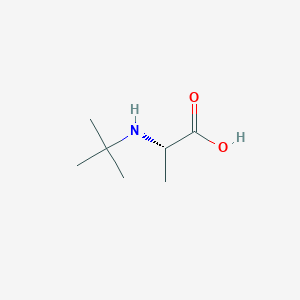
(R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,6-diethylpyrazine with sec-butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of ®-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ®-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can lead to distinct biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- ®-sec-Butyl benzodithioate
- ®-sec-Butyl phenyl ketone
- ®-sec-Butyl acetate
Uniqueness
®-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its chiral nature also allows for enantioselective interactions, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H21N3 |
|---|---|
Peso molecular |
207.32 g/mol |
Nombre IUPAC |
N-[(2R)-butan-2-yl]-3,6-diethylpyrazin-2-amine |
InChI |
InChI=1S/C12H21N3/c1-5-9(4)14-12-11(7-3)13-8-10(6-2)15-12/h8-9H,5-7H2,1-4H3,(H,14,15)/t9-/m1/s1 |
Clave InChI |
BHTYUHDKIKTWNL-SECBINFHSA-N |
SMILES isomérico |
CCC1=CN=C(C(=N1)N[C@H](C)CC)CC |
SMILES canónico |
CCC1=CN=C(C(=N1)NC(C)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)

![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)






